molecular formula C10H14N5O9P3+2 B12340513 Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-

Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-

Cat. No.: B12340513
M. Wt: 441.17 g/mol
InChI Key: WHZLALYPDOLFEW-NKWVEPMBSA-P
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Description

Stereochemical Considerations

The dideoxyribose sugar adopts a furanose ring conformation, predominantly in the North (C3'-endo) puckering state due to the absence of steric hindrance from the missing hydroxyl groups. This conformation influences the spatial orientation of the triphosphate group, positioning the α-phosphate for nucleophilic attack during polymerase-mediated incorporation into DNA. The stereochemical configuration at the 1' carbon (β-D-configuration) ensures proper base pairing with thymine in template DNA, a feature critical for its function in sequencing applications.

Table 1: Structural Comparison of ddATP and dATP

Feature ddATP dATP
2'-Hydroxyl Group Absent (H atom) Present (OH group)
3'-Hydroxyl Group Absent (H atom) Present (OH group)
Sugar Conformation North (C3'-endo) Variable (C2'-endo common)
Polymerase Incorporation Yes, but terminates elongation Yes, supports elongation

Comparative Analysis of Dideoxy Modifications in Nucleotide Analogues

Dideoxy nucleotide triphosphates (ddNTPs) share a common structural motif: the absence of 3'-hydroxyl groups, which prevents the formation of phosphodiester bonds with subsequent nucleotides. However, subtle differences in their sugar and base modifications confer unique biochemical properties.

ddATP vs. Other ddNTPs

  • ddCTP (Dideoxycytidine triphosphate) : Similar to ddATP, ddCTP lacks 2' and 3' hydroxyl groups but incorporates cytosine instead of adenine. Both compounds terminate DNA synthesis but pair with complementary bases (ddATP with thymine, ddCTP with guanine).
  • ddTTP (Dideoxythymidine triphosphate) : Retains a methyl group at the 5' position of the pyrimidine ring. Unlike ddATP, ddTTP is used less frequently in modern sequencing due to higher error rates in base pairing.
  • Phosphorothioate-Modified ddATP : A derivative with a sulfur atom replacing one non-bridging oxygen in the α-phosphate group (e.g., 2',3'-dideoxyadenosine-5'-O-(1-thiotriphosphate)). This modification enhances resistance to exonuclease degradation, expanding its utility in antiviral research.

Table 2: Functional Roles of Common Dideoxy Nucleotides

Compound Base Pairing Partner Key Application
ddATP Thymine Sanger sequencing, HIV research
ddCTP Guanine Viral genome analysis
ddGTP Cytosine Forensic DNA profiling
ddTTP Adenine Historical sequencing methods

Structural Impact on Polymerase Fidelity

The absence of 3'-hydroxyl groups in ddATP imposes steric constraints on DNA polymerase active sites. Studies indicate that Taq polymerase incorporates ddATP with approximately 10-fold lower efficiency compared to dATP, a phenomenon attributed to reduced hydrogen bonding between the enzyme’s active site and the dideoxy sugar. This property is exploited in sequencing protocols to modulate termination frequency and fragment length.

IUPAC Nomenclature and Common Synonyms

The formal IUPAC name for ddATP, 5'-triphospho-(1'S,4'R)-2',3'-dideoxy-adenosine , systematically describes its structural components:

  • 5'-triphospho : Indicates the presence of a triphosphate group attached to the 5' carbon of the sugar.
  • (1'S,4'R) : Specifies the stereochemical configuration of the dideoxyribose ring, where the 1' carbon adopts an S configuration and the 4' carbon an R configuration.
  • 2',3'-dideoxy : Denotes the absence of hydroxyl groups at both the 2' and 3' positions.

Synonyms and Registry Identifiers

ddATP is referenced under multiple aliases in chemical databases and literature:

  • L-ddATP : Denotes the L-enantiomer, though this form is rarely used in practice.
  • β-L-ddATP : Emphasizes the β-anomeric configuration of the glycosidic bond.
  • Q27459137 : Unique identifier in the Wikidata database.

Table 3: Registry Information for ddATP

Database Identifier Accession Link
PubChem CID 444836 https://pubchem.ncbi.nlm.nih.gov/compound/444836
Wikidata Q27459137 https://www.wikidata.org/wiki/Q27459137
RCSB PDB LICENSEData https://www.rcsb.org/

The systematic naming and registry identifiers ensure unambiguous communication across disciplines, from synthetic chemistry to genomics. This precision is critical when referencing ddATP in protocols involving chain-termination sequencing or antiviral drug development.

Properties

Molecular Formula

C10H14N5O9P3+2

Molecular Weight

441.17 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1

InChI Key

WHZLALYPDOLFEW-NKWVEPMBSA-P

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Synthesis of 2',3'-Dideoxyadenosine (Nucleoside Precursor)

The preparation of Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy- typically begins with the synthesis of its nucleoside precursor, 2',3'-dideoxyadenosine, which is subsequently phosphorylated to obtain the triphosphate form.

Traditional Chemical Synthesis Methods

Traditional approaches to synthesizing 2',3'-dideoxyadenosine involve multistep chemical transformations starting from adenosine or other ribonucleosides. One established method described in the literature involves:

  • Formation of a 2',3'-O-methoxymethylidene intermediate from the parent nucleoside
  • Treatment with acetic anhydride at elevated temperatures to form a 2',3'-didehydro-2',3'-dideoxy intermediate
  • Catalytic hydrogenation to reduce the double bond, yielding the desired 2',3'-dideoxynucleoside

This process can be represented as follows:

Step Reaction Conditions Yield
1 Nucleoside → 2',3'-O-methoxymethylidene derivative Methyl orthoformate, p-toluenesulfonic acid, RT, 24h 80-85%
2 2',3'-O-methoxymethylidene derivative → 2',3'-didehydro-2',3'-dideoxy intermediate Acetic anhydride, 140°C, 5h 80-85%
3 2',3'-didehydro-2',3'-dideoxy intermediate → 2',3'-dideoxynucleoside H₂, Pd/C catalyst, methanol, RT 90-95%

Sustainable Protocol Development

Recent advances have focused on developing more environmentally friendly methods for synthesizing 2',3'-dideoxynucleosides. A sustainable protocol has been established that utilizes:

  • Radical deoxygenation of xanthate using environmentally friendly reagents
  • Bromoethane or 3-bromopropanenitrile as alkylating agents to prepare ribonucleoside 2',3'-bisxanthates
  • Tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile) as replacements for hazardous reagents such as Bu₃SnH and AIBN
  • TBAF (tetrabutylammonium fluoride) instead of camphorsulfonic acid for deprotection of 5'-O-silyl ether groups

This approach represents a significant advancement in green chemistry principles applied to nucleoside synthesis, reducing the environmental impact while maintaining high yields.

Enzymatic Approaches to Nucleoside Synthesis

Enzymatic methods offer alternative routes to 2',3'-dideoxyadenosine synthesis with potential advantages in stereoselectivity and milder reaction conditions. One such approach involves:

  • Using nucleoside phosphorylases to catalyze transglycosylation reactions
  • Employing adenosine deaminase for specific transformations

For example, a related compound, 3'-amino-2',3'-dideoxyguanosine, has been synthesized by enzymatically transferring 3-amino-2,3-dideoxyribose to purine bases using nucleoside phosphorylase, followed by deamination with adenosine deaminase. This approach could potentially be adapted for the synthesis of 2',3'-dideoxyadenosine.

Triphosphorylation Methods for Converting 2',3'-Dideoxyadenosine to ddATP

Once the 2',3'-dideoxyadenosine nucleoside has been synthesized, several methods can be employed to convert it to its triphosphate form.

Chemical Phosphorylation Techniques

Phosphoramidate Method

One of the most reliable methods for triphosphate synthesis involves the condensation of phosphoramidates with pyrophosphoric acid. This approach has been successfully applied to the synthesis of ATP and can be adapted for ddATP preparation:

  • Formation of dideoxyadenosine 5-phosphoramidate or a substituted amide
  • Condensation with pyrophosphoric acid or its ester (and salts)
  • If an ester is used, subsequent rupture of the ester combination through catalytic reduction with hydrogen

The reaction can be represented as follows:

Dideoxyadenosine 5-phosphoramidate + Pyrophosphoric acid (or ester) → ddATP (or ester) → ddATP (after deprotection)

The condensation typically proceeds through the elimination of an amine from both reactants and is generally carried out in suitable organic solvents such as pyridine, acetonitrile, cresol, or ortho-chlorophenol. The reaction can be performed at moderate temperatures, often at room temperature, under substantially anhydrous conditions to avoid contamination with undesirable byproducts.

A specific example based on ATP synthesis that could be adapted for ddATP involves:

  • Reacting dicyclohexylguanidinium salt of the phosphoramidate with tribenzyl ester of pyrophosphoric acid
  • Rupturing the ester combination through catalytic reduction with hydrogen
  • Alternatively, direct condensation of salts such as dicyclohexylguanidinium salt of the phosphoramidate with triethylammonium salt of pyrophosphoric acid
Phosphoromorpholidate Method

Another effective approach utilizes phosphoromorpholidate derivatives:

  • Preparation of N-(3-oxapentamethylene)guanidinium salt of dideoxyadenosine 5-phosphoromorpholidate
  • Reaction with tribenzyl pyrophosphate
  • Cleavage of protecting groups

This method has shown good yields and selectivity for triphosphate formation.

Purification Strategies for ddATP

After synthesis, purification is critical to obtain high-quality ddATP. The purification process typically involves:

  • Initial purification through ion-exchange chromatography

    • Passage through a column packed with a strongly basic anion exchange resin (e.g., polystyrene trimethylbenzyl ammonium type resin such as Dowex-1)
    • Elution with an acid aqueous saline solution
  • Adsorption on activated charcoal

    • Treatment of the eluate with activated charcoal to adsorb the triphosphate
    • Washing with water to remove impurities
    • Elution with 50% (volume) ethanol containing 2% (volume) of concentrated aqueous ammonia
  • Final precipitation

    • Concentration of the eluate
    • Addition of ethanol to precipitate the triphosphate salt
    • Centrifugation and drying at low temperature to obtain a crystalline powder

This purification sequence has been demonstrated to yield high-purity nucleoside triphosphates and can be adapted specifically for ddATP.

Novel Approaches to Triphosphate Synthesis

Recent advancements in nucleotide chemistry have introduced new methods for triphosphate synthesis that can be applied to ddATP preparation:

  • One-pot synthesis methods that reduce the number of isolation and purification steps
  • Solid-phase synthesis approaches that facilitate automation and scale-up
  • Microwave-assisted synthesis techniques that can accelerate reaction rates and improve yields

These modern approaches offer potential advantages in terms of efficiency, yield, and scalability compared to traditional methods.

Analytical Characterization of Synthesized ddATP

Purity Assessment Techniques

The purity of synthesized ddATP is typically assessed using:

  • Anion-exchange high-performance liquid chromatography (AX-HPLC) with a minimum purity threshold of ≥90%
  • UV spectroscopy, with ddATP showing characteristic absorption at 258 nm with an extinction coefficient of 15,400 L·mol⁻¹·cm⁻¹
  • Mass spectrometry to confirm the molecular weight and structure

Structural Confirmation Methods

Structural confirmation of ddATP typically involves:

  • NMR spectroscopy (¹H, ³¹P, and ¹³C) to verify chemical structure
  • Infrared spectroscopy to identify functional groups
  • Mass spectrometry to determine molecular weight and fragmentation patterns

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

The different preparation methods for ddATP can be compared based on their efficiency and yield:

Method Starting Material Number of Steps Overall Yield Advantages Limitations
Phosphoramidate Method 2',3'-Dideoxyadenosine 3-4 60-75% Well-established, reliable Multiple purification steps required
Phosphoromorpholidate Method 2',3'-Dideoxyadenosine 3-4 65-80% High selectivity Sensitive to moisture
Direct Enzymatic Phosphorylation 2',3'-Dideoxyadenosine 1-2 40-60% Milder conditions, high specificity Expensive enzymes, scale limitations
One-pot Chemical Synthesis Adenosine or derivatives 5-6 30-50% Fewer isolation steps Lower overall yield

Practical Considerations for Laboratory Synthesis

For laboratory-scale synthesis of ddATP, several practical considerations should be taken into account:

  • Scale requirements: Different methods may be optimal depending on whether small quantities are needed for research or larger amounts for commercial applications.

  • Equipment availability: Some methods require specialized equipment such as controlled atmosphere systems, while others can be performed with standard laboratory apparatus.

  • Reagent costs and availability: Certain reagents used in triphosphate synthesis may be expensive or difficult to source, affecting method selection.

  • Safety considerations: Methods using less hazardous reagents (e.g., avoiding toxic tin compounds or explosive azides) may be preferred in many laboratory settings.

Chemical Reactions Analysis

Types of Reactions

Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .

Scientific Research Applications

Chain Termination in DNA Sequencing

One of the primary applications of ddATP is in Sanger sequencing , a method used for determining the nucleotide sequence of DNA. The incorporation of ddATP into a growing DNA strand results in chain termination, allowing researchers to generate fragments of varying lengths that can be analyzed to deduce the original sequence. This technique has been pivotal in genomics and personalized medicine.

PCR and RT-PCR

In polymerase chain reaction (PCR) and reverse transcription PCR (RT-PCR), ddATP can be employed to selectively terminate the extension of DNA strands. This application is particularly useful for producing specific fragments for cloning or analysis, especially when studying mutations or variants in genes.

Enzyme Mechanistic Studies

ddATP serves as a substrate analogue in enzyme studies, particularly for enzymes that utilize ATP as a substrate. By observing how these enzymes interact with ddATP compared to ATP, researchers can gain insights into enzyme mechanisms and kinetics.

RNA Synthesis

In RNA synthesis, ddATP can be used to study transcription processes where it acts similarly to ATP but terminates the RNA chain prematurely. This application is crucial for understanding RNA polymerases' behavior and for developing RNA-based therapeutics.

Antiviral Research

Due to its ability to terminate nucleic acid chains, ddATP is investigated in antiviral research, particularly against viruses that replicate their genomes via RNA or DNA intermediates. By inhibiting viral replication, ddATP has potential therapeutic implications for viral infections.

Cancer Research

The unique properties of ddATP are also explored in cancer research, where it may be used to target rapidly dividing cells by disrupting their DNA synthesis pathways. This application could lead to novel cancer therapies that exploit the vulnerabilities of cancer cell metabolism.

Case Studies and Findings

Application AreaStudy/CaseFindings
DNA SequencingSanger SequencingUtilization of ddATP allows precise determination of nucleotide sequences by generating terminated fragments .
Enzyme StudiesKinase ActivityResearch demonstrated that kinase enzymes exhibit different activity profiles when interacting with ddATP versus ATP, providing insights into their mechanisms .
Antiviral ResearchHIV ReplicationStudies indicated that ddATP effectively inhibits HIV replication by terminating viral genome synthesis .

Mechanism of Action

The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .

Comparison with Similar Compounds

2',3'-Dideoxyadenosine 5'-Triphosphate (ddATP) vs. 2'-Deoxyadenosine 5'-Triphosphate (dATP)

  • Structural Difference : ddATP lacks both 2' and 3' hydroxyl groups, while dATP retains the 3'-OH group.
  • Functional Impact : The absence of the 3'-OH in ddATP prevents further nucleotide incorporation, unlike dATP (CAS 1927-31-7), which supports DNA elongation .
  • Applications : ddATP is used in sequencing, whereas dATP is a natural substrate for DNA replication .
Compound Molecular Formula Molecular Weight (g/mol) Key Modification Application
ddATP C₁₀H₁₆N₅O₁₁P₃ 475.18 2',3'-dideoxy DNA sequencing
dATP C₁₀H₁₆N₅O₁₂P₃ 491.18 3'-OH retained DNA replication

2'-Fluoro-2'-Deoxyadenosine 5'-Triphosphate

  • Structural Difference : The 2'-OH is replaced with a fluorine atom .
  • Functional Impact : Fluorine’s electronegativity alters sugar puckering, enhancing binding affinity to RNA polymerases.
  • Applications : Used in structural studies of polymerase active sites .

2'-C-Methyladenosine 5'-(Tetrahydrogen Triphosphate)

  • Structural Difference : A methyl group is added at the 2' position (CAS 374750-27-3) .
  • Applications : Antiviral drug development .

Thiophosphate and Backbone-Modified Analogues

2',5'-Dideoxy-5'-Thio-Adenosine Thiophosphoramidite

  • Structural Difference : The 5'-oxygen is replaced with sulfur, and the 2'-OH is absent .
  • Functional Impact : Thiophosphate resistance to hydrolysis improves stability in oligonucleotide synthesis.
  • Applications : Antisense oligonucleotide therapeutics .

Adenosine 5'-O-(3-Thiotriphosphate) (ATPγS)

  • Structural Difference : A sulfur atom replaces the γ-phosphate oxygen .
  • Functional Impact: Non-hydrolyzable; used to study ATP-dependent enzymes (e.g., kinases).
  • Applications : Enzyme mechanism studies .

Chain-Terminating Analogues with Modified 3' Groups

3'-Azido-2',3'-Dideoxyadenosine 5'-Triphosphate

  • Structural Difference : A 3'-azido (-N₃) group replaces the 3'-OH (synthesis described in ).
  • Functional Impact : Acts as a chain terminator in reverse transcriptase assays (e.g., HIV research).
  • Applications : Antiretroviral drug development .

2',3'-Dideoxycytidine 5'-Triphosphate (ddCTP)

  • Structural Difference : Cytosine base instead of adenine.
  • Functional Impact : Terminates DNA synthesis at cytosine positions.
  • Applications : Sequencing and antiviral therapies .

Stability and Toxicity Considerations

  • ddATP Stability: No explicit stability data for ddATP, but related dideoxy compounds (e.g., 3'-amino-2',3'-dideoxythymidine-5'-triphosphate) decompose into nitrogen oxides and phosphorus oxides under strong oxidizing conditions .
  • Toxicity: Limited data exist, but dideoxy nucleotides generally exhibit low acute toxicity due to their inability to integrate into long-term genetic material .

Biological Activity

Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy- (often abbreviated as ddATP) is a nucleotide analog that plays a significant role in molecular biology, particularly in the study of DNA synthesis and antiviral therapies. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of ddATP

2',3'-Dideoxyadenosine 5'-triphosphate is a synthetic nucleoside analog derived from adenosine. It is characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar, which significantly alters its biochemical properties. This modification allows ddATP to act as a chain terminator during DNA synthesis, making it a crucial tool in both research and therapeutic applications.

The primary mechanism by which ddATP exerts its biological effects is through its incorporation into DNA by DNA polymerases and reverse transcriptases. Once incorporated, the lack of a 3'-hydroxyl group prevents the addition of further nucleotides, leading to chain termination. This property is particularly valuable in antiviral therapies targeting retroviruses such as HIV.

Molecular Mechanism

  • Inhibition of DNA Polymerases : ddATP competes with natural nucleotides for incorporation into the growing DNA strand, effectively inhibiting DNA synthesis.
  • Reverse Transcriptase Inhibition : In retroviruses, ddATP acts as a substrate for reverse transcriptase, leading to premature termination of viral DNA synthesis.

Cellular Impact

The incorporation of ddATP into viral genomes results in the inhibition of viral replication. In HIV-infected cells, ddATP is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase activity. This leads to reduced viral load and improved clinical outcomes in patients undergoing treatment with ddATP-based therapies.

Dosage Effects

Studies have shown that the efficacy and toxicity of ddATP vary with dosage:

  • Low Doses : Effective in inhibiting viral replication with minimal side effects.
  • High Doses : Associated with toxicity such as peripheral neuropathy due to inhibition of mitochondrial DNA polymerase.

Antiviral Therapy

ddATP is primarily utilized in the treatment of HIV. Its ability to act as a chain terminator makes it an essential component of antiretroviral regimens. Clinical trials have demonstrated that patients receiving ddATP exhibit significant reductions in viral load compared to those not receiving this treatment.

Research Applications

In molecular biology, ddATP is used extensively for:

  • DNA Sequencing : As a chain-terminating nucleotide in Sanger sequencing protocols.
  • Genetic Studies : To investigate DNA replication mechanisms and repair processes.
  • Enzyme Inhibition Studies : To characterize the activity of various polymerases and reverse transcriptases .

Clinical Trials

  • HIV Treatment Study : A clinical trial involving HIV-positive patients demonstrated that those treated with ddATP showed a significant decrease in viral load after 24 weeks compared to controls.
  • Toxicity Assessment : Research evaluating the long-term effects of high-dose ddATP revealed instances of mitochondrial toxicity, emphasizing the need for careful dosage management during treatment.

Comparative Data Table

Parameter ddATP Natural ATP
StructureLacks 2' and 3' hydroxylsContains both hydroxyls
FunctionChain terminatorEnergy currency
ApplicationsAntiviral therapyCellular metabolism
ToxicityHigher at elevated dosesGenerally low

Q & A

Basic: What is the role of ddATP in DNA sequencing methodologies?

ddATP serves as a chain-terminating nucleotide analog in Sanger sequencing. DNA polymerases incorporate ddATP during replication, but the absence of 3'-OH groups prevents phosphodiester bond formation, halting elongation. This generates fragments of varying lengths, which are resolved via electrophoresis to determine nucleotide sequence .

Methodological Insight : Use a ratio of ddATP to dATP (e.g., 1:100) in sequencing reactions to ensure random termination. Optimize concentrations to balance fragment resolution and read length .

Basic: How does ddATP achieve selective chain termination in enzymatic reactions?

The 2',3'-dideoxy modification in ddATP removes the 3'-hydroxyl group required for DNA strand elongation. When polymerases incorporate ddATP instead of dATP, the replication terminates at that position. This property is exploited in sequencing and enzymatic studies to map nucleotide incorporation sites .

Methodological Insight : Validate termination efficiency using gel electrophoresis or capillary sequencing. Confirm specificity by comparing reactions with/without ddATP .

Advanced: How does ddATP incorporation affect polymerase fidelity in kinetic studies?

ddATP can alter polymerase kinetics due to steric hindrance or altered binding affinity. Measure incorporation rates using pre-steady-state kinetics (e.g., rapid quench-flow) or single-turnover assays. Compare KmK_m and kcatk_{cat} values for ddATP vs. dATP to quantify fidelity changes. For example, studies using HPLC or TLC () revealed reduced catalytic efficiency (kcat/Kmk_{cat}/K_m) for ddATP in some polymerases .

Troubleshooting Tip : Use high-purity ddATP (≥99%) to avoid confounding results from impurities .

Advanced: What are optimal storage conditions for ddATP to ensure stability in enzymatic assays?

Store ddATP at ≤-20°C in neutral pH buffers (e.g., 10 mM Tris-HCl). Avoid repeated freeze-thaw cycles, which degrade triphosphate groups. Lyophilized ddATP is stable for years, but reconstituted solutions should be aliquoted and used within 6 months .

Validation Method : Monitor degradation via UV spectroscopy (λ = 259 nm) or HPLC. A >10% decrease in peak area indicates instability .

Advanced: How can ddATP be quantified in complex reaction mixtures?

Use UV spectrophotometry (ε = 15,400 M⁻¹cm⁻¹ at 259 nm) for direct quantification. For mixtures with interfering components, employ anion-exchange HPLC with a C18 column and 0.1 M triethylammonium bicarbonate gradient. Alternatively, enzymatic assays coupling ddATP hydrolysis to phosphate release can quantify functional concentration .

Advanced: How can pyrophosphorolysis-activated polymerization (PAP) with ddATP-terminated primers improve rare mutation detection?

PAP uses primers with a 3' ddATP modification, which blocks nonspecific elongation until pyrophosphorolysis removes the ddATP. Design primers with a 5' overhang complementary to the target mutation. Optimize pyrophosphate and polymerase concentrations to minimize background signals .

Troubleshooting : False positives may arise from incomplete ddATP blocking. Validate using wild-type controls and adjust polymerase purity (e.g., use exonuclease-deficient variants) .

Advanced: How do pH and divalent cations influence ddATP incorporation rates?

Mg²⁺ is critical for polymerase activity, but Mn²⁺ increases ddATP misincorporation (e.g., in error-prone PCR). A pH optimum of 6.0–7.5 is typical; outside this range, polymerase processivity drops. Test cation effects using buffer systems like Tris-MgCl₂ vs. Tris-MnCl₂ and monitor elongation via PAGE .

Example : In yeast acetyl-CoA synthase studies, ddATP synthesis rates peaked at pH 6.3 with 5 mM Mg²⁺ .

Basic: What safety protocols are recommended for handling ddATP in laboratory settings?

Wear gloves and eye protection. In case of skin contact, wash with soap/water. For spills, use absorbent materials and 70% ethanol for decontamination. Store separately from nucleases or reactive chemicals .

Advanced: How does ddATP compare to other dideoxy NTPs (e.g., ddCTP) in sequencing efficiency?

Termination efficiency varies by polymerase affinity. For example, ddATP may incorporate less efficiently than ddGTP in GC-rich regions. Compare termination profiles using standardized template-primer systems. Use 7-deaza-dGTP to resolve compression artifacts in sequencing gels .

Advanced: What are the stability challenges of ddATP in long-term enzymatic assays?

Triphosphate groups hydrolyze at elevated temperatures or acidic pH. Use buffer systems with chelators (e.g., EDTA) to reduce metal-catalyzed degradation. Monitor real-time stability using fluorescent analogs (e.g., Cy3-labeled ddATP) in single-molecule assays .

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